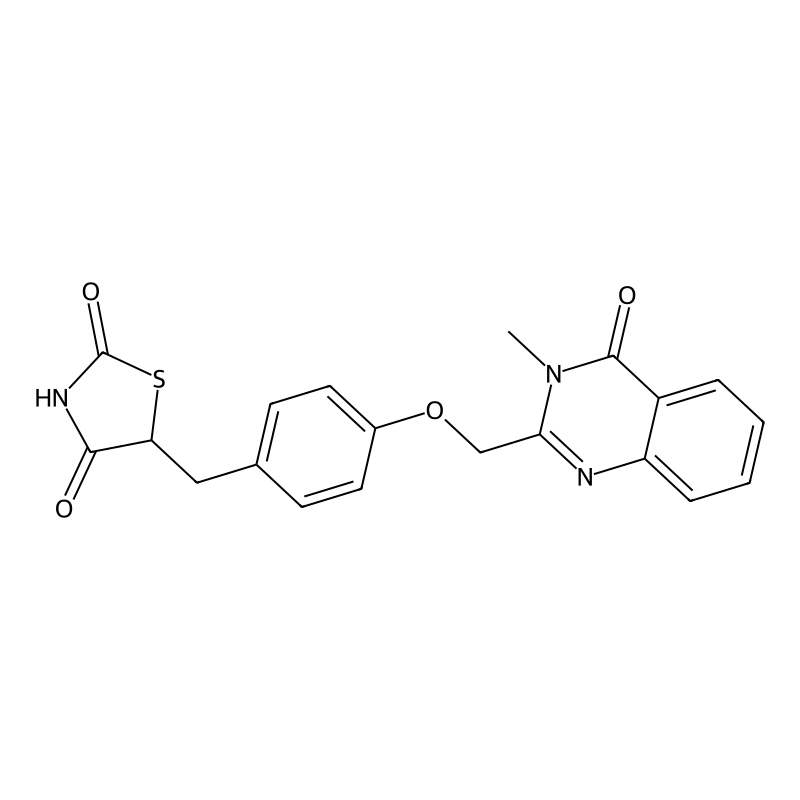

Balaglitazone

Content Navigation

Full PPARγ agonists confound metabolic safety studies with fluid retention, weight gain, and bone loss.

- Balaglitazone: ~52% PPARγ partial transactivation, equivalent glucose-lowering without adipogenesis or osteoblast suppression.

- Gold-standard SPPARM reference for screening novel modulators.

- In oncology, reverses P-gp-mediated chemoresistance via PPARγ/PTEN upregulation.

High purity (>98%), DMSO-soluble, in stock for immediate procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Balaglitazone (CAS 199113-98-9) is a second-generation thiazolidinedione (TZD) and a highly selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Unlike classical first-generation TZDs that fully activate the receptor, balaglitazone is engineered to decouple robust glycemic control and insulin sensitization from the severe adverse effects typically associated with this class, such as fluid retention, weight gain, and bone density reduction [1]. For research and industrial procurement, it serves as a critical reference material for evaluating Selective PPARγ Modulators (SPPARMs). With a melting point of 160-162 °C and excellent solubility in standard laboratory vehicles (e.g., >15 mg/mL in DMSO), balaglitazone provides a highly processable, stable active pharmaceutical ingredient (API) for in vitro metabolic assays, in vivo pharmacokinetic modeling, and advanced formulation development .

Research Fit

Procuring a generic full agonist, such as pioglitazone or rosiglitazone, as a substitute for balaglitazone fundamentally compromises studies aimed at isolating therapeutic efficacy from systemic toxicity. Full PPARγ agonists induce complete conformational changes in the receptor, triggering the transcription of both insulin-sensitizing genes and adverse-effect-associated genes, particularly those driving adipogenesis and osteoblast suppression [1]. In contrast, balaglitazone binds specifically to the ligand-binding pocket, eliciting only partial transactivation while maintaining equivalent glucose-lowering potency[2]. Substituting balaglitazone with a full agonist in chronic in vivo models will inevitably introduce confounding variables such as hemodilution, cardiac hypertrophy, and accelerated bone loss, thereby invalidating comparative safety assays and next-generation SPPARM benchmarking [3].

Substitution Risk

References

- [1] Henriksen, K., et al. 'Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study.' Diabetes/Metabolism Research and Reviews, 27(4), 2011, 392-401.

- [2] Agrawal, R., et al. 'Balaglitazone: A Second Generation Peroxisome Proliferator-Activated Receptor (PPAR) Gamma (γ) Agonist.' Mini Reviews in Medicinal Chemistry, 12(2), 2012, 87-97.

- [3] Larsen, P.J., et al. 'Dissociation of antihyperglycaemic and adverse effects of partial perioxisome proliferator-activated receptor (PPAR-gamma) agonist balaglitazone.' European Journal of Pharmacology, 596(1-3), 2008, 173-179.

Receptor Transactivation Profile and Partial Agonism

Balaglitazone is specifically designed to function as a partial agonist, eliciting only approximately 52% of the maximal PPARγ activation observed with the full agonist rosiglitazone, while maintaining an EC50 of 1.35 µM [1]. This restricted transactivation prevents the complete recruitment of coactivators that drive adverse lipid and fluid accumulation pathways [2].

| Evidence Dimension | Maximal PPARγ receptor activation |

| Target Compound Data | ~52% maximal activation |

| Comparator Or Baseline | Rosiglitazone (100% maximal activation) |

| Quantified Difference | 48% reduction in maximal transactivation |

| Conditions | In vitro PPARγ transactivation assay |

Enables researchers to precisely model partial receptor agonism and selective gene transcription without triggering the full-agonist toxicity pathways common to generic TZDs.

3× lower dose

Bone Mineral Density (BMD) Preservation

A critical differentiator for balaglitazone is its bone-sparing profile. In comparative clinical and in vivo models, pioglitazone (45 mg equivalent) demonstrates a significant trend toward reduced bone mineral density (BMD) due to osteoblast suppression. In contrast, balaglitazone (10-20 mg equivalent) shows no reduction in total body BMD or bone formation rates [1].

| Evidence Dimension | Total Body Bone Mineral Density (BMD) alteration |

| Target Compound Data | No significant reduction in BMD |

| Comparator Or Baseline | Pioglitazone (Trend toward reduced BMD and bone loss) |

| Quantified Difference | Complete preservation of bone mass vs. benchmark TZD-induced loss |

| Conditions | Chronic in vivo / Phase III clinical dual-energy X-ray absorptiometry (DEXA) analysis |

Essential for long-term metabolic and endocrine studies where skeletal integrity must be maintained to prevent confounding variables.

Pioglitazone: significant reduction

Fluid Retention and Edema Mitigation

Balaglitazone significantly mitigates the fluid retention typically associated with TZD administration. When measured via water displacement/leg volume, balaglitazone at equi-efficacious glycemic doses (10 mg equivalent) showed no significant increase in fluid accumulation, whereas the pioglitazone benchmark (45 mg equivalent) caused significant lower leg volume increases and hemodilution[1].

| Evidence Dimension | Fluid accumulation / lower leg volume increase |

| Target Compound Data | No significant increase vs. placebo |

| Comparator Or Baseline | Pioglitazone (Significant increase in fluid volume) |

| Quantified Difference | Substantial reduction in edema at equivalent HbA1c lowering efficacy |

| Conditions | In vivo volume of water displacement (VWD) / edema modeling |

Makes balaglitazone the preferred control compound for cardiovascular and renal safety modeling, isolating metabolic efficacy from heart-failure-inducing edema.

Rosiglitazone 6 mg/kg: 54.6 ± 1.6 ml/kg

Vehicle: 46.1 ± 1.5 ml/kg

In Vivo Formulation Compatibility and Processability

Balaglitazone exhibits highly favorable processability for in vivo dosing compared to highly lipophilic generic TZDs that often require harsh suspensions. Standardized protocols (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) reliably yield a clear solution at concentrations ≥2.5 mg/mL (6.32 mM) .

| Evidence Dimension | Solution clarity and formulation stability |

| Target Compound Data | Clear solution at ≥2.5 mg/mL |

| Comparator Or Baseline | Generic lipophilic TZDs (Prone to precipitation or requiring opaque suspensions) |

| Quantified Difference | Guaranteed clear solution formulation without phase separation |

| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle at room temperature |

Ensures consistent bioavailability and minimizes dosing variability in complex in vivo pharmacokinetic workflows, reducing cohort rejection rates.

Pioglitazone 45 mg: -1.22%

Balaglitazone 10 mg: -0.99%

Pioglitazone: trend toward reduction

Full agonists: ≈100% activation

Next-Generation SPPARM Benchmarking

Due to its precise ~52% partial transactivation profile, balaglitazone is procured as the gold-standard reference material when screening novel Selective PPARγ Modulators (SPPARMs). It provides a reliable baseline for evaluating new compounds that aim to decouple glycemic control from lipid accumulation [1].

Bone-Sparing Endocrine Research

Balaglitazone is the preferred TZD for chronic in vivo models where the metabolic effects of PPARγ modulation must be studied without the confounding variable of osteoblast suppression. Its proven ability to maintain total body BMD makes it highly advantageous compared to pioglitazone in long-term skeletal safety assays [2].

Cardiovascular and Renal Safety Assays

In toxicology and safety pharmacology, balaglitazone is utilized to establish baselines for fluid retention, edema, and cardiac hypertrophy. Its significantly lower fluid accumulation profile allows researchers to isolate the cardiovascular impacts of insulin sensitization from the hemodilution artifacts caused by full agonists [2].

Oncology and Multidrug Resistance (MDR) Reversal Modeling

Beyond metabolic syndrome, balaglitazone is increasingly applied in leukemia research (e.g., K562/DOX cell lines) to study the downregulation of P-glycoprotein and the reversal of multidrug resistance via PPARγ-dependent PTEN upregulation, offering a highly processable API for novel oncological formulations [3].

Application Fit Matrix

References

- [1] Agrawal, R., et al. 'Balaglitazone: A Second Generation Peroxisome Proliferator-Activated Receptor (PPAR) Gamma (γ) Agonist.' Mini Reviews in Medicinal Chemistry, 12(2), 2012, 87-97.

- [2] Henriksen, K., et al. 'Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study.' Diabetes/Metabolism Research and Reviews, 27(4), 2011, 392-401.

- [3] Yousefi, B., et al. 'Balaglitazone reverses P-glycoprotein-mediated multidrug resistance via upregulation of PTEN in a PPARγ-dependent manner in leukemia cells.' Tumour Biology, 39(10), 2017.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Other CAS

Wikipedia

Use Classification

2: Agrawal R, Jain P, Dikshit SN. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist. Mini Rev Med Chem. 2012 Feb;12(2):87-97. Review. PubMed PMID: 22372600.

3: Henriksen K, Byrjalsen I, Qvist P, Beck-Nielsen H, Hansen G, Riis BJ, Perrild H, Svendsen OL, Gram J, Karsdal MA, Christiansen C; BALLET Trial Investigators. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy. Diabetes Metab Res Rev. 2011 May;27(4):392-401. doi: 10.1002/dmrr.1187. PubMed PMID: 21328517.

4: Jamali B, Bjørnsdottir I, Cornett C, Honoré Hansen S. Investigation of a dual CD chiral CE system for separation of glitazone compounds. Electrophoresis. 2009 Aug;30(16):2853-61. doi: 10.1002/elps.200800812. PubMed PMID: 19650045.

5: Henriksen K, Byrjalsen I, Nielsen RH, Madsen AN, Larsen LK, Christiansen C, Beck-Nielsen H, Karsdal MA. A comparison of glycemic control, water retention, and musculoskeletal effects of balaglitazone and pioglitazone in diet-induced obese rats. Eur J Pharmacol. 2009 Aug 15;616(1-3):340-5. doi: 10.1016/j.ejphar.2009.06.051. Epub 2009 Jul 10. PubMed PMID: 19595686.

6: Larsen PJ, Lykkegaard K, Larsen LK, Fleckner J, Sauerberg P, Wassermann K, Wulff EM. Dissociation of antihyperglycaemic and adverse effects of partial perioxisome proliferator-activated receptor (PPAR-gamma) agonist balaglitazone. Eur J Pharmacol. 2008 Oct 31;596(1-3):173-9. doi: 10.1016/j.ejphar.2008.08.004. Epub 2008 Aug 16. PubMed PMID: 18761337.

7: Jamali B, Theill GC, Sørensen LL. Generic, highly selective and robust capillary electrophoresis method for separation of a racemic mixture of glitazone compounds. J Chromatogr A. 2004 Sep 17;1049(1-2):183-7. PubMed PMID: 15499931.

8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Sep;25(7):565-97. PubMed PMID: 14571286.

Explore Compound Types